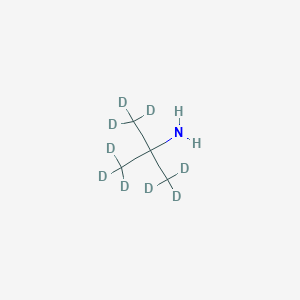

tert-Butyl-d9-amine

説明

Evolution of Stable Isotope Labeling in Modern Chemistry

The concept of isotopes—variants of an element with the same number of protons but different numbers of neutrons—and their potential application in research began to emerge in the early 20th century through the work of pioneers like Ernest Rutherford and Frederick Soddy on radioactive elements. nih.gov The discovery of stable, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), opened a new frontier in scientific investigation. nih.govwikipedia.org Stable isotope labeling is a technique where atoms in a molecule are replaced by their stable isotopes, creating a "labeled" compound that can be traced through a chemical reaction or biological pathway. wikipedia.orgstudysmarter.co.uk

Initially, the use of stable isotopes was limited by the difficulty in detecting the subtle mass differences. nih.gov However, the development and refinement of analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, revolutionized the field. nih.govwikipedia.org Mass spectrometry distinguishes molecules based on their mass-to-charge ratio, allowing for the clear detection of heavier, isotope-labeled compounds. wikipedia.org Similarly, NMR spectroscopy can differentiate between isotopes like protium (B1232500) (¹H) and deuterium (²H) due to their different nuclear spin properties. wikipedia.orgyoutube.com These technological advancements made stable isotope labeling a routine and indispensable tool in chemistry and biochemistry, enabling detailed studies of metabolic pathways, reaction mechanisms, and molecular interactions. wikipedia.orgsymeres.com Today, a wide array of stable isotope-labeled compounds are commercially available, facilitating research across numerous scientific disciplines. studysmarter.co.uksymeres.com

The Role of Deuterium in Molecular Probing and Mechanistic Insight

Deuterium, as a stable isotope of hydrogen, is particularly valuable in molecular studies. wikipedia.org Its nucleus contains a proton and a neutron, making it twice as heavy as protium. wikipedia.org This significant mass difference, without altering the molecule's basic chemical properties, is the foundation of its utility. princeton.edunih.gov The substitution of hydrogen with deuterium can lead to a measurable change in the rate of a chemical reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.govlibretexts.org

The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond, requiring more energy to break. princeton.edunih.govlibretexts.org Consequently, reactions involving the cleavage of a C-D bond are often slower than those involving a C-H bond. nih.govlibretexts.org By measuring the reaction rates of a normal compound (kH) versus its deuterated analogue (kD), researchers can calculate the KIE (kH/kD). libretexts.orgcolumbia.edu A significant KIE value (typically greater than 1) indicates that the C-H bond is broken in the rate-determining step of the reaction mechanism. princeton.educolumbia.edunih.gov This information is crucial for elucidating complex reaction pathways, identifying transition states, and understanding enzymatic mechanisms. libretexts.orgnih.govworldscientific.com Beyond KIE studies, deuterium labeling is also instrumental in deuterium exchange mass spectrometry (DXMS) for probing protein structure and dynamics, and in NMR studies where deuterated solvents are used to avoid interference with the signals of the molecule being analyzed. wikipedia.orgyoutube.comlongdom.org

Specific Research Importance of tert-Butyl-d9-amine in Isotopic Studies

This compound, with the chemical formula (CD₃)₃CNH₂, is the deuterated analogue of tert-butylamine (B42293) where all nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. sigmaaldrich.com This specific isotopic labeling makes it a valuable tool in various research applications, primarily as an internal standard and a mechanistic probe.

In quantitative analysis, particularly in mass spectrometry-based techniques, deuterated compounds like this compound serve as ideal internal standards. acs.org Because it is chemically identical to its non-deuterated counterpart (tert-butylamine) but has a distinct, higher mass, it can be added to a sample in a known quantity. sigmaaldrich.comnih.gov This allows for precise quantification of the unlabeled analyte by correcting for variations in sample preparation and instrument response.

Furthermore, this compound is used in mechanistic studies to trace the involvement of the tert-butyl group in chemical reactions. cymitquimica.comchemicalbook.com Its parent compound, tert-butylamine, is a common reagent and structural motif in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals. chemicalbook.comwikipedia.org By using the deuterated form, researchers can investigate reaction pathways, such as H/D exchange reactions or degradation processes, without ambiguity. acs.orgnih.gov For instance, studies on the atmospheric degradation of amines, which are important for environmental chemistry, can utilize this compound to gain mechanistic insights into the photo-oxidation processes. whiterose.ac.uk The compound has also been used in the synthesis of labeled BPTES analogs, which act as glutaminase (B10826351) inhibitors, and in the preparation of aminoBODIPY compounds for chemical analysis. cymitquimica.comchemicalbook.com

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₄D₉H₂N | chemicalbook.com |

| Molecular Weight | 82.19 g/mol | sigmaaldrich.comchemicalbook.comnih.gov |

| CAS Number | 6045-08-5 | sigmaaldrich.comchemicalbook.comnih.gov |

| Appearance | Colorless to Yellow Oil/Liquid | chemicalbook.com |

| Melting Point | -67 °C | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 46 °C | sigmaaldrich.comchemicalbook.com |

| Density | 0.933 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.401 | sigmaaldrich.comchemicalbook.com |

| Isotopic Purity | ≥98 atom % D | sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-4(2,3)5/h5H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRBMKDOPFTVDT-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6045-08-5 | |

| Record name | tert-Butyl-d9-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl D9 Amine and Deuterated Analogues

Strategies for Deuterium (B1214612) Incorporation in Amines

The synthesis of deuterated amines, including tert-Butyl-d9-amine, can be broadly categorized into two main strategies: direct deuteration of the amine itself and indirect routes that assemble the amine from deuterated precursors. bocsci.com The choice of strategy often depends on the desired level and position of deuterium incorporation, the complexity of the target molecule, and the availability of starting materials.

Direct Deuteration Approaches for Alkylamines

Direct hydrogen-deuterium (H/D) exchange on the alkylamine core presents a straightforward approach to deuterium labeling. One such method involves the use of a platinum-on-carbon (Pt/C) catalyst with heavy water (D₂O) as the deuterium source. osti.gov Initial attempts at direct deuteration of n-butylamine using this system at 120°C resulted in only partial deuterium incorporation (around 50%) at the α and β positions, likely due to the strong coordination of the amine group to the platinum catalyst. osti.gov

To circumvent this, a modified approach involves the temporary protection of the amine functionality. For instance, acetylated alkylamines have been shown to be excellent substrates for H/D exchange with a Pt/C catalyst. osti.gov This method has been successfully applied to a range of acetylated alkylamines, leading to perdeuterated products. osti.gov However, the efficiency of this deuteration can be influenced by steric hindrance, with a decrease in deuterium incorporation observed in the order of acetyl n-butylamine > acetyl sec-butylamine (B1681703) > acetyl iso-butylamine > acetyl tert-butylamine (B42293). osti.gov This suggests that while direct deuteration is feasible, the steric bulk of the tert-butyl group in acetyl tert-butylamine poses a significant challenge to achieving high levels of deuterium incorporation. osti.gov

Indirect Synthetic Routes via Precursors

Indirect synthetic routes offer greater control over the position and extent of deuteration by building the amine from pre-labeled fragments. These methods are particularly valuable for the synthesis of highly deuterated compounds like this compound.

The reduction of deuterated carbonyl derivatives and their nitrogen-containing analogues is a powerful and widely used strategy for preparing deuterated amines. For instance, the reduction of deuterated amides can yield the corresponding deuterated amines.

A general method for the synthesis of α-deuterated primary amines involves the single-electron-transfer (SET) reductive deuteration of ketoximes and aldoximes using samarium(II) iodide (SmI₂) as the electron donor and D₂O as the deuterium source. bocsci.comnih.gov This protocol demonstrates excellent deuterium incorporation (>95%) and tolerates a wide variety of functional groups. bocsci.comnih.gov Although not specifically detailed for this compound, this method's generality suggests its potential applicability.

The reaction of an amine with a deuterated alkyl halide is a classic and effective method for introducing a deuterated alkyl group. In the context of this compound synthesis, this would involve the reaction of a suitable nitrogen source with a tert-butyl-d9 halide.

A documented synthesis of this compound starts with the preparation of deuterated precursors. Methanol-d4 is converted to methyl-d3 iodide, which is then used to prepare a Grignard reagent. chembk.com This Grignard reagent reacts with acetone-d6 (B32918) to produce tert-butanol-d9 (B1338152). chembk.com The resulting deuterated alcohol is then converted to this compound. chembk.com This multi-step synthesis highlights the construction of the deuterated tert-butyl group prior to the introduction of the amine functionality.

Another example involves the use of D9-tert-butylamine as a reagent in the synthesis of other complex molecules, such as D9-clenbuterol hydrochloride. google.comgoogle.com In these syntheses, 4-amino-alpha-bromo-3,5-dichloroacetophenone is reacted with D9-tert-butylamine. google.com This demonstrates the utility of pre-synthesized this compound as a building block.

Acid-catalyzed deuterium exchange can be a viable method for introducing deuterium, particularly in activated positions. While not a primary method for achieving the high levels of deuteration required for this compound, it is a relevant concept in deuteration chemistry. For instance, the presence of a tert-butyl group has been observed to catalyze deuterium exchange at unactivated positions on an arene ring through a proposed mechanism involving ipso-attack by deuterium. researchgate.net

Chemo- and Regioselective Deuteration Techniques

The development of chemo- and regioselective deuteration methods is crucial for the synthesis of specifically labeled compounds. These techniques aim to introduce deuterium at precise locations within a molecule without affecting other sensitive functional groups.

A metal-free, divergent synthesis of selectively deuterated amines at their α and/or β positions has been developed using ynamides treated with triflic acid and triethylsilane (or their deuterated counterparts). chembk.com This method offers high levels of deuterium incorporation in a controlled manner.

Furthermore, an organophotocatalytic method for the α-deuteration of unprotected primary amines via H/D exchange with D₂O has been reported. ontosight.ai This strategy is cost-effective and operates under mild conditions, offering high chemo- and site-selectivity. ontosight.ai

Specific Synthesis Pathways for this compound

A common and effective method for synthesizing this compound involves a multi-step process starting from highly deuterated precursors. chembk.com One documented pathway begins with the preparation of deuterated methyl iodide (CD3I) from methanol-D4. This is then used to create a Grignard reagent, which reacts with acetone-D6 to form tert-butanol-D9. The resulting deuterated alcohol is subsequently converted to this compound. chembk.com

Another approach involves the reaction of 4-amino-alpha-bromo-3,5-dichloroacetophenone with D9-tert-butylamine. google.com This method is particularly relevant in the synthesis of deuterated pharmaceuticals like Clenbuterol-d9. google.comthomastobin.com

A two-step synthesis of this compound can also be achieved starting from tert-butanol-d9. The deuterated alcohol is first converted to 2-chloro-2-methylpropane-d9, which is then aminated to yield the final product. benchchem.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the choice of reagents and catalysts.

In the synthesis pathway starting from methanol-D4, the initial reaction to form methyl iodide-D3 is conducted at 0°C. chembk.com The subsequent Grignard reaction with acetone-D6 is performed at a low temperature of 2°C and allowed to proceed for 3 hours at room temperature. chembk.com The final step, the conversion of tert-butanol-D9 to tert-butylamine-d9 using imine chloride, is carried out at -10°C for 2 hours. chembk.com This multi-step process has been reported to yield the final product with a chromatographic purity of over 99.0%. chembk.com

For the synthesis involving 4-amino-alpha-bromo-3,5-dichloroacetophenone and D9-tert-butylamine, a significant optimization involves changing the feed ratio and using other organic bases to create an alkaline environment. google.com This strategy ensures that the expensive D9-tert-butylamine primarily acts as a reactant rather than a base, thereby increasing its conversion rate. google.com This optimized process has been shown to achieve a reduction yield of up to 94% and a chemical purity of 99%. google.com

In the acid-catalyzed conversion of tert-butanol-d9 to 2-chloro-2-methylpropane-d9, the reaction is typically conducted at 55°C for 8 hours. benchchem.com The use of anhydrous calcium chloride (CaCl2) helps to sequester water and drive the reaction towards the product, resulting in a yield of approximately 96%. benchchem.com

Below is an interactive data table summarizing the optimized reaction conditions for different synthetic pathways to this compound.

| Starting Materials | Key Reagents/Catalysts | Temperature | Reaction Time | Reported Yield/Purity |

| Methanol-D4, Acetone-D6 | Iodine, Red Phosphorus, Imine Chloride | 0°C, 2°C, -10°C | 3 hours (Grignard) | >99.0% Purity |

| 4-amino-alpha-bromo-3,5-dichloroacetophenone, D9-tert-butylamine | Organic Base | Not Specified | Not Specified | 94% Yield, 99% Purity |

| tert-Butanol-d9 | Deuterated Hydrochloric Acid (DCl), CaCl2 | 55°C | 8 hours | ~96% Yield |

Deuterium Enrichment and Isotopic Purity Considerations

Achieving high deuterium enrichment and isotopic purity is a primary goal in the synthesis of this compound. The isotopic purity of the starting materials is a fundamental factor influencing the final product's purity. For instance, using tert-butanol-d9 with an isotopic purity of ≥99.8% is crucial to minimize proton contamination. benchchem.com

Mass spectrometry is a key analytical technique used to determine the deuterium isotope abundance. chembk.com In one reported synthesis, the final this compound product was found to have a deuterium isotope abundance of 98.8 atom% D. chembk.com Similarly, the synthesis of an intermediate using D9-tert-butylamine with a 98 atom% D isotopic abundance resulted in a product with the same level of deuterium enrichment. google.com

The following table presents data on the isotopic purity of this compound and its intermediates.

| Compound | Starting Material Isotopic Purity | Reported Final Isotopic Purity |

| This compound | Not Specified | 98.8 atom% D |

| 4-amino-alpha-D9-tert-butylamine-3,5-dichloroacetophenone hydrochloride | 98 atom% D | 98 atom% D |

| 2-chloro-2-methylpropane-d9 | ≥99.8% (tert-Butanol-d9) | 99.5–99.7% |

Scalability of Deuterated Amine Synthesis

The scalability of synthetic methods for deuterated amines is a significant consideration for their practical application, particularly in fields that require larger quantities, such as drug development and neutron scattering studies. epj-conferences.orgwisc.edu While many deuteration methods are effective on a laboratory scale, transitioning to large-scale production presents challenges.

Enzymatic methods, for example, have shown promise for the preparative-scale synthesis of deuterated amino acids. wisc.edu One study demonstrated the successful deuteration of isoleucine on a >600 mg scale, achieving high levels of deuterium incorporation. wisc.edu This suggests that biocatalytic approaches could be a viable option for the scalable synthesis of certain deuterated amines.

For other deuterated amines, methods that are amenable to large-scale synthesis are actively being developed. A synthesis method for deuterated 1-octylamine, although resulting in a moderate deuteration ratio of ~60%, was noted for its suitability for large-scale production due to the ease of increasing the synthetic scale. epj-conferences.org

The development of sustainable and affordable synthesis methods is also crucial for scalability. A catalytic protocol using a single-site manganese catalyst for the synthesis of deuterated N-methyl/ethyl amines from nitroarenes has been highlighted as a facile method for large-scale production. acs.org

While specific large-scale production data for this compound is not extensively detailed in the provided context, the principles of using readily available starting materials, optimizing reaction conditions for high yield, and employing robust catalytic systems are all key to enhancing the scalability of its synthesis. acs.orgorgsyn.org

Advanced Spectroscopic and Analytical Characterization of Deuterated Amines

High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance and Purity Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the successful incorporation of deuterium (B1214612) into a molecule and for quantifying the isotopic purity of the resulting compound. HRMS provides highly accurate mass measurements, allowing for the differentiation between the deuterated product and any residual non-deuterated or partially deuterated species.

In the analysis of tert-Butyl-d9-amine, HRMS is used to determine the mass-to-charge ratio (m/z) of the molecular ion. The theoretical exact mass of this compound ((CD₃)₃CNH₂) is significantly different from its non-deuterated counterpart, tert-butylamine (B42293) ((CH₃)₃CNH₂). This mass difference, a direct consequence of the nine deuterium atoms, allows for the unambiguous confirmation of the deuterated compound. For instance, the molecular weight of this compound is approximately 82.19 g/mol . nih.gov

The isotopic purity is a critical parameter, and HRMS can provide detailed information on the distribution of isotopic species. By examining the relative intensities of the signals corresponding to molecules with varying numbers of deuterium atoms (from d₀ to d₉), the isotopic enrichment can be accurately calculated. Commercial suppliers of this compound often specify an isotopic purity of 98 atom % D or higher, a value verified by techniques like HRMS. sigmaaldrich.com

Table 1: Illustrative HRMS Data for this compound

| Species | Theoretical Exact Mass (Da) | Observed m/z | Isotopic Purity (%) |

| This compound [M+H]⁺ | 83.1534 | 83.1533 | >98 |

| tert-Butyl-d8-amine [M+H]⁺ | 82.1471 | 82.1470 | <2 |

This table is for illustrative purposes and actual values may vary based on instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution and Structural Elucidation

¹H NMR (Proton NMR): In a fully deuterated compound like this compound, the ¹H NMR spectrum is expected to show a significant reduction or complete absence of signals corresponding to the tert-butyl protons. The presence of any residual signals in the region where the tert-butyl protons would typically appear (around 1.2 ppm) can be used to quantify the level of incomplete deuteration. The amine protons (-NH₂) will still be visible, typically as a broad singlet, although their chemical shift can be influenced by the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum of this compound provides clear evidence of deuteration. The signal for the three equivalent methyl carbons will exhibit a characteristic triplet of triplets (or a more complex multiplet) due to coupling with the attached deuterium atoms (spin I=1). Furthermore, the chemical shift of these carbons will be slightly different from that of the non-deuterated analog, a phenomenon known as the deuterium isotope effect on ¹³C chemical shifts. nih.gov The quaternary carbon will also show a change in its chemical shift and may exhibit coupling to the adjacent deuterated methyl groups.

Table 2: Representative NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H (-NH₂) | Variable | Broad Singlet | Position dependent on solvent and concentration. |

| ¹H (-C(CD₃)₃) | ~1.2 | Absent or very low intensity | Indicates high isotopic purity. |

| ¹³C (-C(CD₃)₃) | ~50 | Multiplet | Shifted and split due to deuterium coupling. |

| ¹³C (-C(CD₃)₃) | ~30 | Multiplet | Shifted and split due to deuterium coupling. |

This table is for illustrative purposes and actual values may vary based on the solvent and spectrometer frequency.

Solid-state NMR (ssNMR) is an essential technique for studying the structure and dynamics of non-crystalline and insoluble systems, such as large proteins embedded in membranes. nih.govrsc.org Deuterated building blocks, including deuterated amino acids derived from or incorporating moieties like this compound, play a pivotal role in simplifying complex ssNMR spectra and enabling the study of large biomolecular assemblies. rsc.org

By selectively incorporating deuterated groups, the dense network of proton-proton dipolar couplings is significantly reduced, leading to narrower linewidths and improved spectral resolution. nih.gov This "proton dilution" allows for the application of advanced ssNMR experiments to probe specific sites within a protein. While this compound itself may not be directly incorporated into proteins, the principles of using deuterated building blocks are the same. For instance, deuterated versions of amino acids like leucine (B10760876) and valine, which contain tert-butyl-like isopropyl groups, are commonly used.

In such studies, ²H (deuterium) ssNMR can be used to probe the dynamics of the deuterated groups, providing insights into side-chain mobility and protein-lipid interactions. researchgate.net The quadrupolar nature of the deuterium nucleus makes its ssNMR signal highly sensitive to molecular motion. nih.gov

Complementary Spectroscopic Techniques

While HRMS and NMR are the primary tools for the characterization of this compound, other spectroscopic techniques can provide complementary information.

Neutron reflectometry is a powerful surface-sensitive technique used to probe the structure of thin films and interfaces on the nanometer scale. epj-conferences.org The technique relies on the significant difference in the neutron scattering length between hydrogen and deuterium. epj-conferences.org By selectively deuterating components within a multi-layered sample, it is possible to create contrast and highlight specific regions.

For example, a thin film containing an organic layer with this compound could be studied by neutron reflectometry to determine its thickness, density, and roughness. The strong scattering contrast provided by the deuterated tert-butyl groups would make this layer highly visible to neutrons, even when buried beneath other organic or inorganic layers. researchgate.netmdpi.com This technique is particularly valuable in fields like organic electronics and biomaterials to understand interfacial phenomena. researchgate.net

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium atom leads to a predictable shift of the corresponding vibrational frequencies to lower wavenumbers. unam.mx This isotopic shift is a hallmark of successful deuteration.

In the IR spectrum of this compound, the C-D stretching vibrations will appear at a significantly lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations in the non-deuterated compound (around 2850-2970 cm⁻¹). ispc-conference.org Similarly, the N-H stretching and bending vibrations of the amine group will also be present. aip.org By comparing the IR spectrum of this compound with that of tert-butylamine, the extent of deuteration can be qualitatively assessed. uc.pt

Table 3: Comparison of Key IR Vibrational Frequencies

| Vibrational Mode | tert-Butylamine (cm⁻¹) | This compound (cm⁻¹) |

| C-H Stretch | ~2850-2970 | - |

| C-D Stretch | - | ~2100-2250 |

| N-H Stretch | ~3300-3400 | ~3300-3400 |

| N-H Bend | ~1600 | ~1600 |

This table provides approximate ranges for the key vibrational modes.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for the comprehensive characterization of isotopically labeled compounds such as this compound. These methods provide high-resolution separation, enabling robust purity assessments and accurate quantitative analysis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), are the primary techniques employed for analyzing deuterated amines. google.comresearchgate.net The choice of method depends on the analyte's volatility, polarity, and the specific requirements of the analysis, such as determining chemical purity, isotopic enrichment, or concentration in a complex matrix.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of the deuterated compound from its non-deuterated counterpart and other potential impurities. researchgate.net

Research Findings: GC-based methods are frequently utilized for determining the residual presence of tert-butylamine in pharmaceutical manufacturing. google.com For instance, a headspace GC method has been developed for the detection of residual tert-butylamine in terbutaline (B1683087) sulfate (B86663) bulk drug. This method uses an Agilent CP-Volamine column with a flame ionization detector (FID), demonstrating high accuracy and specificity. google.com The conditions are optimized to ensure a durable and precise analytical procedure. google.com

For purity analysis, GC can effectively separate isotopologues. The separation of deuterated compounds from their protiated counterparts is crucial for investigating kinetic isotope effects and for quantitative methods not based on mass spectrometry. researchgate.net GC-MS is also a standard method for screening organic acids after derivatization, a process that can be adapted for amine analysis. researchgate.net The use of tert-butyldimethylsilylation (TBDMS) as a derivatization technique, for example, has been shown to provide sensitive quantification with smaller coefficient variations compared to other methods. researchgate.net

The following table summarizes typical parameters used in GC methods for the analysis of tert-butylamine, which are applicable to its deuterated analogue.

Table 1: Illustrative Gas Chromatography (GC) Parameters for tert-Butylamine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Technique | Headspace Gas Chromatography (HS-GC) | google.com |

| Column | Agilent CP-Volamine | google.com |

| Detector | Flame Ionization Detector (FID) | google.com |

| Inlet Temperature | 200–220 °C | google.com |

| Detector Temperature | 230 °C | google.com |

| Headspace Equilibration | Temperature: 58-62 °C; Time: 40 min | google.com |

| Application | Quantitative analysis of residual tert-butylamine | google.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including less volatile and more polar molecules. For small aliphatic amines like this compound, which have poor chromophores and retention on reversed-phase columns, chemical derivatization is a common and effective strategy. nih.govpsu.edu Derivatization improves chromatographic retention and enhances detection sensitivity, particularly with UV or fluorescence detectors. psu.eduexplorationpub.com

Research Findings: A sensitive HPLC method involving pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and thioglycolic acid has been developed for the trace-level determination of tert-butylamine. psu.edu The resulting derivative is stable and can be readily detected by a UV detector. This method demonstrates high specificity, capable of resolving the tert-butylamine derivative from the derivatizing reagent and other primary amines. psu.edu The method was validated for linearity, precision, and accuracy, with a limit of detection of 2.8 ppm. psu.edu

When coupled with mass spectrometry (LC-MS), HPLC becomes a cornerstone for quantitative analysis using isotope dilution. google.com this compound is an ideal internal standard for the quantification of tert-butylamine in various samples. chembk.com The co-elution of the analyte and its stable isotope-labeled internal standard minimizes errors from matrix effects and run-to-run variations, leading to high precision. google.com In some cases, deuterium labeling can cause a slight shift in retention time on reversed-phase columns (an isotope effect), which must be considered during method development; however, this effect is often negligible in hydrophilic interaction liquid chromatography (HILIC). acs.org

LC-MS/MS methods are routinely used for the analysis of related compounds in complex biological matrices like urine and hair. For example, a method for analyzing desethylterbuthylazine-d9 (containing a tert-butyl-d9 moiety) utilized a C18 reversed-phase column with quantification via a triple quadrupole mass detector. researchgate.net

The table below outlines typical conditions for the HPLC analysis of amines following derivatization.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for Amine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reversed-Phase HPLC with Pre-column Derivatization | psu.edu |

| Derivatization Reagent | o-phthalaldehyde (OPA) / thioglycolic acid | psu.edu |

| Column | C18 Reversed-Phase (e.g., ACQUITY BEH C18, 100 mm × 2.1 mm, 1.7 µm) | explorationpub.comresearchgate.net |

| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water | explorationpub.comacs.org |

| Detector | UV or Tandem Mass Spectrometry (MS/MS) | psu.eduresearchgate.net |

| Application | Trace level determination, Purity assessment, Quantitative analysis | psu.eduresearchgate.net |

Mechanistic Investigations and Deuterium Kinetic Isotope Effect Dkie Studies

Fundamental Principles of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a critical tool for investigating reaction mechanisms, representing the change in reaction rate when an atom in the reactants is replaced by one of its heavier isotopes. numberanalytics.com It is expressed as the ratio of the rate constant for the reaction with the light isotope (k_light) to that with the heavy isotope (k_heavy). numberanalytics.com For deuterium (B1214612), this is specifically known as the deuterium kinetic isotope effect (DKIE), kH/kD. ontosight.ai This effect originates from the differences in vibrational energies, specifically the zero-point energy (ZPE), between bonds to different isotopes. ontosight.aisustainability-directory.com

Primary and Secondary Isotope Effects in Reaction Rates

Kinetic isotope effects are classified as either primary or secondary, depending on whether the isotopically substituted bond is broken or formed during the rate-determining step. slideshare.net

Primary Kinetic Isotope Effects (PKIEs) are observed when a bond to the isotopically labeled atom is cleaved in the reaction's rate-determining step. gmu.edu A C-H bond has a higher zero-point energy than a C-D bond, meaning it requires less energy to break. gmu.edu This results in a faster reaction rate for the non-deuterated compound and a "normal" PKIE, where kH/kD is greater than 1. gmu.edu Typical values for primary DKIEs range from 2 to 7, though values can be larger, especially if quantum tunneling is involved. nih.gov

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-limiting step. gmu.edu These effects are generally much smaller than PKIEs. nih.gov They are categorized based on their position relative to the reaction center:

α-secondary KIEs involve isotopic substitution on the carbon atom undergoing rehybridization. For example, in an S_N1 reaction where a carbon changes from sp³ to sp² hybridization, a small normal KIE (kH/kD > 1) is often observed. princeton.edu

β-secondary KIEs occur with isotopic substitution on an adjacent carbon. These effects are often attributed to hyperconjugation, where the C-H(D) bond helps stabilize an adjacent developing positive charge. libretexts.org Since C-H bonds are better hyperconjugative donors than C-D bonds, a normal KIE is typically observed. gmu.edu

Influence of Deuteration on Bond Cleavage Energies and Rates

The core principle behind the DKIE is the difference in zero-point energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. gmu.edu Due to its greater mass, deuterium causes the C-D bond to have a lower vibrational frequency and thus a lower ZPE compared to a C-H bond. gmu.edu This means the C-D bond is stronger and requires more energy to be cleaved. nih.govlibretexts.org Consequently, reactions where a C-H bond is broken in the rate-determining step will proceed more slowly when that hydrogen is replaced with deuterium, leading to a DKIE value greater than one. gmu.edu

Application of tert-Butyl-d9-amine in Probing Reaction Mechanisms

This compound, with all nine hydrogens on the methyl groups replaced by deuterium, is a valuable probe for studying reaction mechanisms. The extensive deuteration allows for the sensitive detection of kinetic isotope effects in reactions involving the C-H bonds of the tert-butyl group.

Hydrogen Abstraction Reactions (e.g., with Hydroxyl Radicals)

In reactions where a hydrogen atom is abstracted by a radical, a significant primary KIE is expected if that abstraction is the rate-limiting step. The reaction of tert-butylamine (B42293) with hydroxyl radicals (•OH) is an important process in atmospheric chemistry. whiterose.ac.ukresearchgate.net The hydroxyl radical can abstract a hydrogen from either the methyl groups or the amino group. researchgate.netwhiterose.ac.uk

Using this compound helps to differentiate between these pathways. A significant DKIE would indicate that hydrogen abstraction from the methyl groups is a key part of the reaction mechanism. A study investigating the gas-phase reaction of •OH with tert-butylamine and its deuterated isotopologues measured the rate constants and corresponding KIEs. whiterose.ac.uk

Rate Constants and DKIE for the Reaction of tert-Butylamine Isotopologues with •OH

| Reactant | Rate Constant at 305 K (cm³ molecule⁻¹ s⁻¹) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| tert-Butylamine | 8.4 (± 1.7) × 10⁻¹² researchgate.netwhiterose.ac.uk | - |

| This compound | Not explicitly found, but KIE was predicted/measured | ~0.97 (experimental) whiterose.ac.uk |

The experimental KIE of approximately 0.97 suggests that abstraction from the amino group is the dominant pathway, with only a minor contribution from the methyl groups under these conditions. whiterose.ac.uk

Nucleophilic Substitution Pathways and Carbocation Intermediates

This compound can be used to probe for carbocation intermediates in nucleophilic substitution reactions through secondary kinetic isotope effects. Tertiary alkyl halides, for example, are known to undergo S_N1 reactions, which proceed through a carbocation intermediate. sciencemadness.org While direct S_N2 reactions on tertiary carbons are generally not feasible due to steric hindrance, S_N1 reactions can occur. sciencemadness.org

If a derivative of this compound is used in a reaction that proceeds via an S_N1 mechanism, the rate-determining step is the formation of the tert-butyl carbocation. The C-D bonds on the methyl groups are beta to the forming positive charge and can stabilize it through hyperconjugation. Because C-H bonds are more effective at hyperconjugation than C-D bonds, the deuterated compound will react more slowly. This results in a normal β-secondary KIE (kH/kD > 1). The cumulative effect of nine deuterium atoms would be expected to produce a noticeable KIE, providing strong evidence for a carbocation intermediate.

Radical Reactions and Mechanistic Intermediates

The application of this compound extends to more complex radical-mediated reactions. For instance, in copper-catalyzed C-H amidation reactions, it has been proposed that alkyl radical intermediates are generated via a hydrogen-atom transfer (HAT) from a tert-butoxy (B1229062) radical. nsf.gov The subsequent reaction of this alkyl radical with the copper catalyst forms the C-N bond. nsf.gov

If a hindered substrate like one containing a tert-butyl group is used, the selectivity of the reaction can be probed. While HAT by the tert-butoxy radical may form tertiary radicals, these hindered radicals may not react efficiently with the catalyst to form the final product. nsf.gov Using this compound in such systems could help to quantify the extent to which C-H (or C-D) bonds on the amine itself are involved in side reactions or influence the stability and reactivity of key intermediates, such as amine radical cations. nih.gov

Catalytic Reaction Mechanism Elucidation

The use of this compound is instrumental in elucidating the mechanisms of various catalytic reactions. By comparing the reaction rates or product distributions of its reactions with those of the non-deuterated isotopologue, tert-butylamine, researchers can determine whether a C-H bond on the tert-butyl group is broken during the rate-limiting step.

In transition metal-catalyzed reactions, for instance, tert-butylamine and its derivatives are common ligands or substrates. uq.edu.au Copper-catalyzed N-tert-butylation of aromatic amines, for example, is a significant transformation in organic synthesis. organic-chemistry.org Mechanistic proposals for such reactions can be tested using this compound. If the reaction rate is significantly slower with the deuterated compound, it provides strong evidence for a mechanism involving C-H bond activation at the tert-butyl group. This could occur via pathways like direct C-H activation or through the formation of radical intermediates.

The table below summarizes findings from a study on the reaction of tert-butylamine (tBA) and its deuterated form with OH radicals.

Table 1: Experimental and Calculated Rate Coefficients for the Reaction with OH Radicals

| Compound | Experimental Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Calculated Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| tert-Butylamine | 8.4 (± 1.7) × 10⁻¹² | 8.5 × 10⁻¹² |

| This compound | Not specified in abstract | Not specified in abstract |

Data sourced from a study on the atmospheric degradation of tert-butylamine at 305 ± 2 K. whiterose.ac.uk

Experimental Methodologies for DKIE Measurement

Measuring the DKIE experimentally requires precise determination of reaction rates for both the deuterated and non-deuterated reactants under identical conditions. Common techniques include:

Competition Experiments: A mixture of the deuterated and non-deuterated starting materials is subjected to the reaction conditions, but the reaction is stopped before completion. The relative amounts of remaining reactants or formed products are then analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the relative rates of consumption.

Independent Kinetic Studies: The reaction is run separately for the deuterated and non-deuterated compounds. The disappearance of the reactant or the appearance of the product is monitored over time using methods such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or UV-Vis spectroscopy. This allows for the direct calculation of the rate constant (k) for each reaction. Kinetic studies of E2 elimination reactions, for example, have shown that the reaction of 2-bromopropane (B125204) with a base is 6.7 times faster than its deuterated counterpart, confirming C-H bond breaking in the rate-determining step. libretexts.org

The choice of method depends on the nature of the reaction, the availability of analytical standards, and the required precision.

In Vitro and In Vivo DKIE Assessments

In the context of medicinal chemistry and drug metabolism, DKIE assessments are crucial for understanding how a drug is processed in biological systems. researchgate.net These assessments are performed both in vitro (in a controlled laboratory environment) and in vivo (within a living organism). nih.govspringermedizin.de

In Vitro Studies: These typically involve incubating the deuterated compound and its non-deuterated parent with liver microsomes, hepatocytes (liver cells), or specific cytochrome P450 (CYP) enzymes. nih.gov These enzymes are a major family responsible for drug metabolism. nih.gov The rate of metabolism is measured by monitoring the disappearance of the parent compound or the formation of metabolites over time. A significant DKIE suggests that C-H bond cleavage is a rate-limiting step in the metabolic pathway. This strategy is used to create "heavy drugs" where metabolic soft spots are deuterated to slow down metabolism, potentially improving the drug's pharmacokinetic profile. researchgate.net For instance, the metabolism of the drug Ivacaftor, which has two tert-butyl groups, is mainly focused on one of them. Deuterating this metabolically vulnerable tert-butyl group (creating d9-ivacaftor) can significantly slow its breakdown. nih.gov

Table 2: General Sensitivity of CYP-Mediated Reactions to Deuteration

| Metabolic Reaction | General DKIE Magnitude (kH/kD) |

|---|---|

| O-dealkylation | High |

| Amide N-dealkylation | Moderate-High |

| Alkyl group oxidation | Moderate |

| Amine N-dealkylation | Low |

| Aryl hydroxylation | Negligible |

This table provides a general ranking of the sensitivity of common metabolic pathways to deuterium substitution. nih.gov

Computational Verification and Prediction of DKIEs

Alongside experimental work, computational chemistry provides powerful tools for predicting and verifying DKIEs. Quantum mechanical calculations can be used to model the reaction pathway and determine the structures and vibrational frequencies of the reactants and the transition state.

The DKIE can be predicted by calculating the zero-point vibrational energies (ZPVEs) of the bonds involved in the reaction for both the deuterated and non-deuterated species. The C-D bond has a lower ZPVE than the C-H bond. This difference in ZPVE between the reactant and the transition state is the primary origin of the primary kinetic isotope effect.

For example, in the study of the reaction between tert-butylamine and OH radicals, different computational models were used to predict the KIE. whiterose.ac.uk One model (M06-2X) predicted a KIE (defined in the study as k_d9-tBA / k_tBA) of 0.698, while another (MP2) predicted an inverse KIE of 1.06. whiterose.ac.uk These theoretical predictions can then be compared to experimental results (which was approximately 0.97 in this case) to validate the accuracy of the computational model and the proposed reaction mechanism. whiterose.ac.uk Such computational studies are invaluable for interpreting experimental data and for gaining a deeper, quantitative understanding of the factors that control the reaction mechanism and the magnitude of the isotope effect. organic-chemistry.org

Computational Chemistry and Theoretical Modeling of Deuterated Tert Butylamine Systems

Quantum Chemical Calculations for Reaction Pathways and Energetics

Quantum chemical calculations are fundamental to understanding the reaction mechanisms and energy landscapes of chemical processes involving tert-Butyl-d9-amine. These calculations can predict the feasibility of reaction pathways and the stability of intermediates and transition states. nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. nih.gov In the context of this compound, DFT studies have been employed to locate and characterize transition states in its reactions, such as with hydroxyl (OH) radicals. whiterose.ac.ukwhiterose.ac.uk For instance, in the reaction of tert-butylamine (B42293) with OH radicals, DFT calculations using the M06-2X functional have been instrumental in identifying the transition states for hydrogen abstraction from both the amino group and the methyl groups. whiterose.ac.uk These studies help in understanding the preference for certain reaction channels. whiterose.ac.uk The energies of stationary points on the potential energy surface for the reaction were characterized using the M06-2X and MP2 methods with aug-cc-pVDZ and aug-cc-pVTZ basis sets. whiterose.ac.uk

Table 1: Comparison of DFT and MP2 Calculated Reaction Branching Ratios for tert-Butylamine + OH Reaction at Different Temperatures

| Temperature (K) | Branching Ratio (kN-H/ktot) - MP2 Based Model | Branching Ratio (kN-H/ktot) - M06-2X Based Model |

|---|---|---|

| 200 | ~0.99 | ~0.84 |

| 298 | ~0.96 | ~0.80 |

| 420 | ~0.89 | ~0.70 |

This table illustrates the temperature-dependent branching ratios for the hydrogen abstraction from the N-H bond versus the total reaction rate as calculated by two different theoretical models. whiterose.ac.uk

To achieve higher accuracy in energetic predictions, more sophisticated ab initio methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are utilized. whiterose.ac.ukrutgers.edu These methods provide a more rigorous treatment of electron correlation. For the tert-butylamine system, CCSD(T*)-F12a/aug-cc-pVTZ computations have been used to obtain improved energies for the stationary points located with DFT and MP2 methods. whiterose.ac.uk Such high-level calculations are crucial for obtaining reliable reaction enthalpies and barrier heights, which are essential for accurate kinetic modeling. whiterose.ac.ukrutgers.edu The application of these methods helps to refine the understanding of reaction mechanisms, especially when different lower-level methods provide conflicting results. whiterose.ac.uk

Prediction of Kinetic Isotope Effects and Product Branching Ratios

One of the most significant applications of computational chemistry in studying deuterated compounds is the prediction of kinetic isotope effects (KIEs). researchgate.net The KIE, the ratio of the rate constant of a reaction with the light isotope to that with the heavy isotope (kH/kD), provides valuable information about the reaction mechanism, particularly the rate-determining step. nih.gov

For the reaction of tert-butylamine with OH radicals, computational models have been used to predict the KIE for the deuterated analogue, this compound. whiterose.ac.uk Interestingly, different theoretical models can yield varying predictions. For example, a model based on M06-2X predicted a KIE of 0.698 at 298 K, while an MP2-based model predicted an inverse KIE of 1.06. whiterose.ac.uk The experimental value was found to be approximately 0.97. whiterose.ac.uk This highlights the sensitivity of KIE predictions to the chosen computational method. whiterose.ac.uk

Furthermore, computational models can predict product branching ratios, which is the proportion of different products formed from a single reactant. In the atmospheric degradation of tert-butylamine, calculations have shown that hydrogen abstraction from the amino group is the dominant pathway, leading to the formation of specific products like tert-butylnitramine and acetone (B3395972) in the presence of nitrogen oxides. whiterose.ac.uk

Table 2: Predicted Kinetic Isotope Effect (KIE) for the d9-tBA + OH Reaction at 298 K

| Computational Model | Predicted KIE (kd9-tBA+OH / ktBA+OH) |

|---|---|

| M06-2X based model | 0.698 |

| MP2 based model | 1.06 |

| Experimental | ~0.97 |

This table compares the theoretically predicted and experimentally determined kinetic isotope effect for the reaction of d9-tert-butylamine with the hydroxyl radical. whiterose.ac.uk

Conformational Analysis and Steric Effects of Deuteration

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For tert-butylamine, the bulky tert-butyl group imposes significant steric constraints. Deuteration of this group in this compound can subtly influence its conformational preferences and steric interactions. upenn.edu

Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. researchgate.net While the substitution of hydrogen with deuterium (B1214612) does not significantly alter the electronic potential energy surface, it does affect the vibrational zero-point energies, which can lead to small changes in conformational equilibria. nih.gov The slightly smaller effective size of the C-D bond compared to the C-H bond can also lead to minor alterations in steric hindrance, which can be computationally modeled. nih.govupenn.edu

Applications of Tert Butyl D9 Amine in Diverse Research Fields

Medicinal Chemistry and Drug Discovery

The strategic incorporation of deuterium (B1214612) into drug candidates, a process known as deuteration, can significantly alter a molecule's properties. tert-Butyl-d9-amine serves as a key building block in this process, offering several advantages in the development of new therapeutics. chemicalbook.inresearchgate.net

Enhancement of Metabolic Stability and Pharmacokinetic Profiles

For instance, research has shown that introducing a tert-butyl-d9 group is expected to slow the metabolism of certain inhibitors, as the primary metabolic pathways often involve the oxidation of the tert-butyl group. researchgate.netresearchgate.net This modification has been explored to enhance the pharmacokinetic profiles of various compounds, including potential treatments for conditions like those involving the cystic fibrosis transmembrane conductance regulator (CFTR). google.comgoogle.com

Table 1: Impact of Deuteration on Pharmacokinetic Parameters

| Parameter | Effect of Deuteration (e.g., with this compound) | Rationale |

| Metabolic Stability | Increased | Stronger C-D bond resists enzymatic cleavage. researchgate.net |

| Half-life (t½) | Prolonged | Slower metabolism leads to longer persistence in the body. researchgate.netmdpi.com |

| Area Under the Curve (AUC) | Increased | Greater overall drug exposure over time. mdpi.comasm.org |

| Dosing Frequency | Potentially Reduced | Longer-lasting effects may allow for less frequent administration. nih.gov |

Development of Deuterated Drug Candidates and Analogues

This compound is a crucial reagent in the synthesis of deuterated versions of existing drugs and new chemical entities. chemicalbook.insolubilityofthings.com This strategy, sometimes referred to as a "deuterium switch," aims to create improved versions of established medications. nih.gov A notable example is the development of deutetrabenazine, the first deuterated drug approved by the FDA, which demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine. researchgate.netnih.gov

Similarly, deuterated analogs of drugs like ivacaftor, which contains two tert-butyl moieties, have been developed. nih.gov By selectively deuterating the metabolically vulnerable tert-butyl group, researchers aim to enhance the drug's performance. nih.gov The synthesis of these deuterated compounds often involves using commercially available deuterated building blocks like this compound. google.com

Strategic Deuteration for Improved Drug Selectivity and Reduced Toxicity

Beyond improving pharmacokinetics, strategic deuteration can also lead to better drug selectivity and a more favorable safety profile. researchgate.netnih.gov Metabolism can sometimes produce reactive or toxic metabolites that contribute to adverse effects. google.com By blocking a problematic metabolic pathway, deuteration can reduce the formation of these undesirable byproducts. researchgate.netgoogle.com

Furthermore, deuteration can sometimes prevent the formation of non-selective metabolites, thereby preserving the drug's specific targeting of its intended biological receptor or enzyme. nih.gov For example, the approved drug deucravacitinib (B606291) utilizes deuterium to avoid the creation of a non-selective metabolite, maintaining its high specificity. nih.gov This precision in drug action can lead to a better therapeutic window and fewer off-target effects. researchgate.net

Analytical Standards and Quantitative Biological Studies

The stable, non-radioactive isotopic labeling of this compound makes it an indispensable tool for quantitative analysis in biological systems. cymitquimica.commedchemexpress.com

Internal Standards in Mass Spectrometry-Based Assays

In quantitative mass spectrometry, an internal standard is essential for accurate and precise measurements. benchchem.comgoogle.com An ideal internal standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. This compound and its derivatives are perfectly suited for this role. benchchem.comresearchgate.net

For example, salbutamol-tert-butyl-d9 is used as an internal standard for the quantification of salbutamol (B1663637) in urine samples. researchgate.net Similarly, deuterated clenbuterol (B1669167), synthesized using a d9-tert-butylamine intermediate, serves as an internal standard in methods for detecting drug residues in food products. google.comgoogle.com The use of these labeled standards corrects for variations during sample preparation and analysis, leading to more reliable and reproducible results. google.com

Table 2: Application of this compound as an Internal Standard

| Analyte | Labeled Standard | Analytical Technique | Matrix |

| Salbutamol | Salbutamol-tert-butyl-d9 | LC-MS/MS | Urine researchgate.net |

| Clenbuterol | D9-Clenbuterol | GC/MS | Animal-derived food google.com |

| Various Compounds | This compound derivatives | Mass Spectrometry | Biological Samples researchgate.netbenchchem.com |

Stable Isotope Labeling Techniques in Proteomics and Metabolomics (e.g., SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. thermofisher.comresearchgate.net While this compound itself is not an amino acid, the principle of using stable isotopes for quantitative analysis is central to SILAC. In SILAC, cells are grown in media containing "heavy" isotopically labeled amino acids (e.g., containing ¹³C or ¹⁵N). thermofisher.comresearchgate.net This leads to the incorporation of these heavy amino acids into all newly synthesized proteins.

By comparing the mass spectra of proteins from cells grown in heavy media versus those grown in normal ("light") media, researchers can accurately quantify differences in protein abundance between different cell populations. researchgate.net This method is invaluable for studying changes in the proteome in response to various stimuli or in different disease states. thermofisher.com The use of stable isotope-labeled compounds, a category to which this compound belongs, is fundamental to these advanced quantitative biological studies. cymitquimica.comchempep.com

Materials Science and Neutron Scattering Applications

In materials science, particularly in the study of polymers and other soft matter, deuteration is a critical technique for enhancing analytical methods. ornl.gov this compound, and polymers derived from it, are valuable in neutron scattering experiments, a premier technique for investigating the structure and dynamics of materials at a molecular level. ornl.govsci-hub.se

The fundamental principle behind this application lies in the significant difference in neutron scattering length between hydrogen (protium) and deuterium. polymerphysics.net This difference creates a "contrast" that allows researchers to selectively highlight or mask specific components within a complex mixture, such as different blocks in a copolymer or polymer chains within a solvent matrix. sci-hub.se

Detailed Research Findings: Researchers utilize Small-Angle Neutron Scattering (SANS) to study the morphology and dynamics of polymeric systems. By strategically incorporating deuterated components, such as those containing the tert-butyl-d9 group, specific parts of a macromolecular assembly can be made "visible" to neutrons. For instance, studies on diblock copolymer micelles have used polymers with deuterated blocks, like d9-poly(n-butyl methacrylate), to form the micellar cores. caltech.edu This selective deuteration allows for precise determination of the core's size, shape, and the dynamics of chain exchange between micelles. caltech.edu

Quasi-Elastic Neutron Scattering (QENS) is another powerful method that benefits from selective deuteration. QENS provides information on molecular motion on the picosecond timescale. acs.org By studying materials where the polymer matrix is fully deuterated, such as a deuterated epoxy, the dynamics of non-deuterated small molecules absorbed within it (like water) can be isolated and analyzed with high precision. acs.org The use of a deuterated polymer like one derived from this compound ensures that the scattering signal from the polymer itself is minimized, allowing the motion of guest molecules to be observed without interference. acs.org

Interactive Table: Neutron Scattering Parameters for Hydrogen and Deuterium

| Isotope | Coherent Scattering Length (fm) | Incoherent Scattering Cross-Section (barns) | Scattering Length Density (Typical Polymer) |

| Hydrogen (¹H) | -3.74 | 80.26 | Low |

| Deuterium (²H) | 6.67 | 2.05 | High |

This table illustrates the stark contrast in neutron scattering properties between hydrogen and deuterium, which is the basis for contrast variation techniques in SANS and QENS. The large incoherent cross-section of hydrogen is also useful for studying molecular dynamics.

Environmental Chemistry and Atmospheric Degradation Studies

This compound is an invaluable tool for investigating the atmospheric fate of simple alkylamines. Amines are released into the atmosphere from various industrial and agricultural sources, and their degradation can contribute to the formation of aerosols and other potentially harmful secondary pollutants. whiterose.ac.uk The primary removal process for amines in the atmosphere is through reaction with hydroxyl (OH) radicals. whiterose.ac.ukuio.no

Studying the mechanism of this degradation is crucial for accurate environmental modeling. This is where the kinetic isotope effect (KIE) becomes a powerful mechanistic probe. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. jst.go.jp Consequently, reactions involving the breaking of a C-D bond are significantly slower than the equivalent C-H bond cleavage.

Detailed Research Findings: Experimental and theoretical studies on the non-deuterated tert-butylamine (B42293) have shown that its atmospheric degradation initiated by OH radicals proceeds mainly via hydrogen abstraction from the amino (-NH₂) group. whiterose.ac.ukresearchgate.net This reaction, in the presence of nitrogen oxides (NOx), leads to the formation of major products like acetone (B3395972) and tert-butylnitramine, with minor products including formaldehyde (B43269) and 2-methylpropene. whiterose.ac.ukresearchgate.net

By comparing the reaction rates and product distributions of tert-butylamine and this compound under identical atmospheric conditions, researchers can precisely determine the contribution of different reaction pathways. If the reaction with this compound is significantly slower than with its non-deuterated counterpart, it provides strong evidence that C-H bond cleavage is a rate-determining step in the degradation mechanism. Conversely, a small KIE would suggest that H-abstraction from the N-H bonds of the amino group is the dominant pathway, as this would be less affected by the deuteration of the tert-butyl methyl groups. rsc.org Such studies have been performed on related amines, confirming that deuteration of the alkyl groups can alter branching ratios by making abstraction from the amino group more favorable. rsc.org

Interactive Table: Major and Minor Products in the OH-Initiated Atmospheric Degradation of tert-Butylamine

| Product Name | Chemical Formula | Product Type |

| Acetone | C₃H₆O | Major |

| tert-Butylnitramine | (CH₃)₃CNHNO₂ | Major |

| Formaldehyde | CH₂O | Minor |

| 2-Methylpropene | C₄H₈ | Minor |

| Acetamide | C₂H₃NO | Minor |

| Propan-2-imine | C₃H₇N | Minor |

Source: Based on findings from theoretical and experimental studies. whiterose.ac.ukresearchgate.net The formation rates of these products can be studied using this compound to elucidate the reaction mechanism.

Catalyst Development and Understanding Catalytic Processes

In the field of catalysis, understanding the detailed step-by-step mechanism of a chemical reaction is paramount for designing more efficient and selective catalysts. Deuterium-labeled compounds like this compound are frequently used as mechanistic probes to unravel these complex reaction pathways. jst.go.jpnih.gov The application again relies on the kinetic isotope effect (KIE), which can reveal whether a specific C-H bond is broken during the rate-determining step of a catalytic cycle. jst.go.jp

Detailed Research Findings: Many catalytic processes involve the activation of C-H bonds. For reactions involving tert-butylamine as a substrate or ligand, a key mechanistic question is often whether the catalyst interacts with the C-H bonds of the tert-butyl group. By substituting tert-butylamine with this compound and observing a significant decrease in the reaction rate (a primary KIE), researchers can confirm that C-H bond activation is a crucial and rate-limiting part of the catalytic process.

For example, in the development of catalysts for C-H functionalization, such as amidation or oxidation, alkyl radicals are often proposed as intermediates. nsf.gov A study on copper-catalyzed C-H amidation proposed that alkyl radicals are generated via hydrogen-atom transfer (HAT) from an alkane. nsf.gov Using a deuterated substrate in such a system would directly test this hypothesis.

Furthermore, this compound can be used as a starting material in the synthesis of other deuterated molecules, which are themselves used to study catalytic mechanisms or act as internal standards in analytical chemistry. nih.govmdpi.com For instance, the synthesis of deuterated clenbuterol (D9-clenbuterol hydrochloride) utilizes D9-tert-butylamine as a key reactant, highlighting its role as a building block in creating complex labeled molecules for further study.

The development of novel catalysts for H-D exchange reactions is an active area of research. Heterogeneous catalysts, such as platinum group metals on carbon, are used to facilitate the deuteration of organic compounds using D₂O as the deuterium source. jst.go.jpjst.go.jp Understanding how these catalysts activate substrates like amines is aided by studying the reverse reaction and the behavior of pre-deuterated molecules like this compound on the catalyst surface.

Interactive Table: Illustrative Kinetic Isotope Effect (KIE) in a Catalytic Reaction

| Reactant | Hypothetical Rate Constant (k) | KIE (kH/kD) | Mechanistic Implication |

| tert-Butylamine | kH | \multirow{2}{}{~ 5-7} | C-H bond breaking is likely in the rate-determining step. |

| This compound | kD | ||

| tert-Butylamine | kH | \multirow{2}{}{~ 1} | C-H bond breaking is not involved in the rate-determining step. |

| This compound | kD |

This table provides a hypothetical illustration of how KIE values are interpreted. A large KIE (>2) suggests a primary isotope effect where the C-H/C-D bond is broken in the slowest step of the reaction. A KIE near 1 suggests the bond is not broken in the rate-determining step.

Future Perspectives and Emerging Research Directions for Tert Butyl D9 Amine

Development of Novel and More Efficient Deuteration Methodologies

The synthesis of deuterated amines, including tert-Butyl-d9-amine, has traditionally relied on methods that can have limitations in terms of efficiency, versatility, and functional group tolerance. bocsci.com Classical approaches often involve the use of deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD4). bocsci.comnih.gov While effective, these methods can be costly and may not be suitable for all substrates. nih.gov Consequently, a significant area of future research lies in the development of more practical, selective, and cost-effective deuteration strategies. nih.gov

Current research is exploring a variety of innovative approaches:

Catalytic Hydrogen Isotope Exchange (HIE): Metal-catalyzed HIE reactions are emerging as a powerful tool for direct deuteration. rsc.org For instance, iridium-based catalysts have shown promise in the deuteration of arenes. rsc.org Future work will likely focus on developing catalysts that are more efficient and selective for amines, potentially using less expensive metals. rsc.org

Photocatalysis: Visible-light organophotocatalysis offers a mild and environmentally friendly approach for the α-deuteration of primary amines using D2O as the deuterium (B1214612) source. nih.gov This method avoids the use of harsh reagents and can exhibit high regio- and chemoselectivity. nih.gov Further development in this area could lead to even more efficient and broadly applicable photocatalytic systems. nih.gov

Bio-inspired Methods: Nature's enzymatic processes provide a blueprint for highly selective reactions. nih.gov Researchers are developing bio-inspired methods, such as calcium-HFIP-mediated reductive deutero-amination, which can achieve high deuteration efficiency under mild conditions. nih.gov

Reductive Deuteration of Thioamides: The use of samarium(II) iodide (SmI2) and D2O for the reductive deuteration of thioamides presents a highly chemoselective route to α,α-dideuterio amines, avoiding common byproducts. organic-chemistry.org

The ultimate goal is to develop user-friendly and scalable methods that allow for the precise and efficient incorporation of deuterium into a wide range of amines, including sterically hindered ones like tert-butylamine (B42293). bocsci.comnih.gov

Expanding Applications in Complex Biological Systems and Diagnostics

Deuterated compounds are invaluable tools in the life sciences. nih.gov The isotopic labeling of molecules like this compound allows them to be used as tracers in metabolic studies and as internal standards for mass spectrometry, enabling precise quantification in complex biological matrices. acs.orgchembk.com

Future research is expected to expand the application of this compound and other deuterated amines in several key areas:

Elucidating Reaction Mechanisms: The kinetic isotope effect, where the C-D bond is cleaved more slowly than the C-H bond, can be exploited to study the mechanisms of enzymatic reactions and atmospheric degradation pathways. musechem.comwhiterose.ac.uk For example, studies on the atmospheric degradation of tert-butylamine have utilized its deuterated analog to gain mechanistic insights. whiterose.ac.uk

Drug Discovery and Development: Deuteration can significantly alter the pharmacokinetic properties of a drug by slowing its metabolism. musechem.comwisc.edu This can lead to improved efficacy, reduced dosing frequency, and potentially fewer side effects. nih.gov While tert-butylamine itself is primarily a reagent, its deuterated form can be incorporated into more complex pharmaceutical compounds. The successful development of deuterated drugs like deutetrabenazine has paved the way for more "de novo" deuterated drug discovery. nih.govchemrxiv.org

Neutron Scattering Studies: Deuterium-labeled compounds are crucial for neutron scattering techniques, as they help control the contrast of organic samples and reduce incoherent scattering. epj-conferences.org The synthesis of deuterated amines with high deuteration ratios is particularly important for these studies. epj-conferences.org

Diagnostic Applications: The unique spectroscopic properties of deuterated compounds can be leveraged for diagnostic purposes. wisc.edu While still an emerging area, the use of deuterated molecules as probes in advanced imaging techniques holds significant promise.

Synergistic Integration of Computational and Experimental Approaches

The combination of computational modeling and experimental work is becoming increasingly vital in chemical research. researchgate.netresearchgate.netnih.gov This synergy is particularly powerful in the study and development of deuterated compounds like this compound.

Future research will likely see a greater integration of these approaches:

Predicting Reaction Outcomes: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the feasibility and selectivity of new deuteration reactions. whiterose.ac.uk This allows researchers to screen potential catalysts and reaction conditions in silico before moving to the laboratory, saving time and resources. acs.org

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the transition states and energy profiles of reactions, helping to elucidate complex mechanisms. whiterose.ac.uk For example, computational models have been used to understand the selectivity in the hydrogenation of imines and the atmospheric degradation of tert-butylamine. whiterose.ac.ukresearchgate.net

Designing Novel Catalysts: By understanding the key interactions between a catalyst and a substrate at the molecular level, computational methods can guide the design of new and improved catalysts for deuteration. researchgate.netacs.org

Interpreting Experimental Data: Computational modeling can aid in the interpretation of experimental results from techniques like NMR and mass spectrometry, providing a more complete picture of the deuterated products and their properties. researchgate.net

The table below illustrates the synergy between computational and experimental methods in the context of deuterated amine research.

| Research Area | Experimental Approach | Computational Contribution |

| Reaction Optimization | Screening of catalysts, solvents, and temperatures. | Prediction of reaction barriers and selectivity using DFT calculations. whiterose.ac.uk |

| Mechanism Elucidation | Kinetic isotope effect studies and product analysis. | Modeling of transition states and reaction pathways. whiterose.ac.ukresearchgate.net |

| Catalyst Design | Synthesis and testing of new ligand-metal complexes. | In silico design and evaluation of catalyst performance. acs.org |

| Spectroscopic Analysis | NMR and mass spectrometry to determine deuterium incorporation. | Calculation of spectroscopic parameters to aid in data interpretation. researchgate.net |

Remaining Challenges and Future Opportunities in Deuterated Amine Research

Despite significant progress, several challenges remain in the field of deuterated amine research, which also present exciting opportunities for future investigation.

One of the primary challenges is achieving high levels of site- and stereoselectivity in deuteration reactions, especially for complex molecules. wisc.edu While many new methods are being developed, achieving quantitative and specific deuterium incorporation remains a significant hurdle. rsc.org The development of catalysts and reagents with exquisite selectivity will be a key area of focus.

Another challenge is the cost-effective and scalable synthesis of deuterated compounds. nih.gov Many current methods rely on expensive reagents or complex procedures, limiting their widespread application. bocsci.com Future research will need to focus on developing more economical and practical synthetic routes.

Despite these challenges, the future of deuterated amine research, including that of this compound, is bright. The continued development of novel synthetic methods, coupled with the expanding applications in medicine, materials science, and diagnostics, ensures that these unique molecules will play an increasingly important role in scientific advancement. The synergistic use of computational and experimental techniques will be instrumental in overcoming existing hurdles and unlocking the full potential of deuterated amines.

Q & A

Q. How can researchers synthesize and characterize tert-Butyl-d9-amine for isotopic labeling studies?

tert-Butyl-d9-amine is synthesized via deuteration of the precursor tert-butylamine using catalytic deuterium exchange or deuterated reagents (e.g., D₂O, DCl). Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): Analyze the absence of proton signals in deuterated positions (e.g., CD₃ groups) and compare with non-deuterated analogs.

- Mass Spectrometry (MS): Confirm molecular ion peaks at m/z 82.19 (C₄H₂D₉N) and isotopic purity (>98% D) via high-resolution MS.

- Infrared (IR) Spectroscopy: Identify N-H stretching vibrations in non-deuterated regions (if residual protons exist). Always validate purity using chromatography (GC/HPLC) with deuterated solvent controls to avoid proton exchange .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Storage: Keep in airtight, corrosion-resistant containers under inert gas (N₂/Ar) at ≤4°C to minimize decomposition.